molecular formula C5H4ClIN2 B126758 2-Chloro-4-iodopyridin-3-amine CAS No. 153034-93-6

2-Chloro-4-iodopyridin-3-amine

Cat. No. B126758
M. Wt: 254.45 g/mol
InChI Key: OMOGWKQVHILZND-UHFFFAOYSA-N
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Description

2-Chloro-3-iodopyridin-4-amine is an antibiotic that inhibits the growth of bacteria. It binds to the glutamate and inhibits its activity, which disrupts the synthesis of bacterial proteins . It also has antimycobacterial activity, with a potency similar to ofloxacin .


Synthesis Analysis

The compound was synthesized by reacting an amine with a halogenated pyridine . The synthesized compound can be converted into a racemic mixture by reacting it with a chiral catalyst . It has been shown to inhibit cell toxicity in mice caused by chemical structures, such as cocaine and morphine .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-iodopyridin-3-amine is 254.46 . Its IUPAC name is 2-chloro-4-iodo-3-pyridinamine . The InChI code is 1S/C5H4ClIN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .


Chemical Reactions Analysis

The synthesis pathway for 2-Chloro-3-fluoro-5-iodopyridin-4-amine involves the introduction of a chloro group, a fluoro group, and an iodine atom onto a pyridine ring, followed by the conversion of the resulting intermediate to the desired amine.


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-iodopyridin-3-amine is 254.46 . Its IUPAC name is 2-chloro-4-iodo-3-pyridinamine . The InChI code is 1S/C5H4ClIN2/c6-5-4 (8)3 (7)1-2-9-5/h1-2H,8H2 .

Scientific Research Applications

Synthesis and Functionalization

Compounds like 2-Chloro-4-iodopyridin-3-amine are pivotal in the synthesis of heterocyclic compounds and pharmaceuticals. Their halogen atoms make them reactive towards coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the construction of complex molecular architectures. These reactions are foundational in the development of new drugs and materials (Sortur et al., 2008).

Advanced Oxidation Processes

Research on nitrogen-containing compounds, which include aminopyridines, explores their degradation via advanced oxidation processes (AOPs). This is crucial for removing persistent organic pollutants from water. AOPs can effectively mineralize nitrogen-containing compounds, improving the efficacy of water treatment schemes and reducing potential environmental and health impacts (Bhat & Gogate, 2021).

Metal-Organic Frameworks (MOFs)

Aminopyridines are also investigated for their role in the construction of amine-functionalized metal–organic frameworks (MOFs). These structures are of interest for their CO2 capture capabilities. The basicity of the amino groups enhances interactions with CO2, making these MOFs highly efficient for CO2 sequestration from the atmosphere or flue gases (Lin et al., 2016).

CO2 Capture

The ability of aminopyridines to react with CO2 is of particular interest in the development of technologies for CO2 capture. Studies focus on the interactions between carbon dioxide and amine groups, aiming to design more effective and less energy-intensive capture materials. Computational modeling provides insights into the mechanisms of these reactions, aiding in the design of novel capture agents (Yang et al., 2017).

Environmental Remediation

Chlorinated compounds, including those related to aminopyridines, are studied for their reactions with disinfectants and oxidants in water treatment processes. Understanding these reactions is vital for predicting by-products of water disinfection and addressing potential health risks (Rice & Gomez-Taylor, 1986).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-chloro-4-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOGWKQVHILZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433849
Record name 2-chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodopyridin-3-amine

CAS RN

153034-93-6
Record name 2-chloro-4-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-iodopyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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